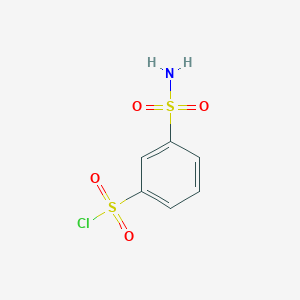

3-(Aminosulfonyl)benzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-sulfamoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSQDFHPBVRXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514955 | |

| Record name | 3-Sulfamoylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62646-47-3 | |

| Record name | 3-Sulfamoylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfamoylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminosulfonyl Benzenesulfonyl Chloride

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 3-(aminosulfonyl)benzenesulfonyl chloride is a multi-step process that relies on the manipulation of functional groups on a benzene (B151609) ring. The primary route involves the use of precursors that can be selectively functionalized to introduce the sulfonyl chloride and sulfonamide moieties at the desired meta-positions.

Reaction Routes from Substituted Benzene Derivatives

The most common precursor for the synthesis of this compound is benzene-1,3-disulfonyl chloride . This starting material can be prepared through the chlorosulfonation of benzene using an excess of chlorosulfonic acid. orgsyn.orgwikipedia.orggoogle.com The key to the synthesis is the selective reaction of one of the two sulfonyl chloride groups.

The selective monoamination of benzene-1,3-disulfonyl chloride is achieved by reacting it with an amine, typically ammonia (B1221849) or an ammonium (B1175870) salt, under carefully controlled conditions. The principle behind this selectivity lies in the deactivation of the aromatic ring by the first sulfonamide group formed, which reduces the reactivity of the second sulfonyl chloride group towards further nucleophilic attack. This is analogous to the observations in the Hinsberg test, where the reactivity of amines with benzenesulfonyl chloride is clearly demonstrated. libretexts.orgyoutube.com

| Precursor | Reagents | Product | Key Consideration |

| Benzene | Chlorosulfonic Acid | Benzene-1,3-disulfonyl chloride | Control of reaction conditions to favor di-substitution. |

| Benzene-1,3-disulfonyl chloride | Ammonia/Amine | This compound | Selective mono-amination is crucial. |

| Nitrobenzene | Chlorosulfonic Acid, Thionyl Chloride | 3-Nitrobenzenesulfonyl chloride | Subsequent reduction and functional group transformation are required. |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the stoichiometry of the reactants.

Purification of the final product typically involves crystallization or column chromatography to remove unreacted starting materials and byproducts.

Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of sulfonamides and sulfonyl chlorides, which can be applied to the production of this compound.

Catalytic Strategies for Efficient Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis. For the formation of sulfonamides, various catalysts have been explored. For instance, metal-based catalysts, such as those involving copper, have been shown to be effective in the coupling of sulfonyl chlorides with amines. A one-pot synthesis of sulfonamides from aryl carboxylic acids and amines has been developed using a copper-catalyzed aromatic decarboxylative halosulfonylation. google.com While not directly applied to this compound, this approach demonstrates the potential of catalytic methods to streamline the synthesis.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can involve several strategies:

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses are particularly advantageous in this regard. youtube.com

Catalysis: As mentioned earlier, catalytic reactions are often more atom-economical and can reduce the need for stoichiometric reagents that generate waste.

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption.

A review of recent advances in sulfonamide synthesis highlights several methods that align with green chemistry principles, such as metal-free synthesis and the use of greener reaction media. cbijournal.com

Scalability and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to industrial production presents several challenges. For the synthesis of this compound, key considerations for scalability include:

Heat Management: The chlorosulfonation of benzene is a highly exothermic reaction and requires efficient heat dissipation to prevent runaway reactions and the formation of byproducts like diphenylsulfone. wikipedia.org

Mixing: Ensuring efficient mixing is crucial, especially in heterogeneous reaction mixtures, to achieve consistent product quality and yield.

Material Handling: The corrosive nature of reagents like chlorosulfonic acid and thionyl chloride necessitates the use of specialized equipment and handling procedures.

Waste Management: The generation of acidic waste streams is a significant environmental concern that needs to be addressed through neutralization and proper disposal or recycling.

Process Safety: A thorough understanding of the reaction kinetics and thermodynamics is essential to ensure the safe operation of the process on a large scale.

Patents for the industrial production of related compounds, such as aromatic sulfonyl chlorides, often detail specific process parameters and equipment configurations designed for safe and efficient manufacturing. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of 3 Aminosulfonyl Benzenesulfonyl Chloride

Reactivity Profile of the Sulfonyl Chloride Moiety

The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophilic center, primarily engaging in nucleophilic substitution reactions. wikipedia.org Its reactivity is a cornerstone of sulfonamide and sulfonate ester synthesis. wikipedia.org

The sulfur atom in the sulfonyl chloride group is susceptible to attack by a variety of nucleophiles. This reaction involves the displacement of the chloride ion, which is an excellent leaving group.

Reaction with Amines (Aminolysis): Primary and secondary amines readily react with benzenesulfonyl chlorides to form sulfonamides. libretexts.orglibretexts.org This reaction is highly efficient and forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org The reaction with a primary amine and 3-(Aminosulfonyl)benzenesulfonyl chloride would yield a disulfonated aniline (B41778) derivative.

Reaction with Alcohols (Alcoholysis): In the presence of a base, alcohols react with sulfonyl chlorides to produce sulfonate esters. wikipedia.orglibretexts.org

Reaction with Water (Hydrolysis): Benzenesulfonyl chloride is generally stable in cold water but hydrolyzes upon heating to form the corresponding benzenesulfonic acid and hydrochloric acid. wikipedia.orgchemicalbook.com This reactivity necessitates that reactions are typically conducted in non-aqueous solvents or under conditions that manage the generated acid. chemicalbook.com

| Nucleophilic Substrate | General Product Class | Reaction Type |

|---|---|---|

| Primary/Secondary Amine (R-NH₂ / R₂NH) | Sulfonamide (Ar-SO₂-NHR / Ar-SO₂-NR₂) | Aminolysis |

| Alcohol (R-OH) | Sulfonate Ester (Ar-SO₂-OR) | Alcoholysis |

| Water (H₂O) | Sulfonic Acid (Ar-SO₂-OH) | Hydrolysis |

The electrophilicity of the sulfonyl chloride group is central to its chemical behavior. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for nucleophilic attack. wikipedia.org The reaction is not merely a simple substitution; it proceeds through a well-defined mechanistic pathway, typically a nucleophilic acyl substitution, where the nucleophile adds to the sulfur atom before the chloride leaving group is expelled. libretexts.org This electrophilic nature is the driving force for the formation of the diverse sulfonamide and sulfonate ester derivatives. wikipedia.org

Reactivity of the Aminosulfonyl Group

The aminosulfonyl group (-SO₂NH₂), also known as a sulfonamide group, possesses its own distinct reactivity, primarily centered around the nitrogen atom and its attached hydrogens.

The aminosulfonyl group is a potent participant in hydrogen bonding. The nitrogen-bound hydrogens can act as hydrogen bond donors, while the sulfonyl oxygens are effective hydrogen bond acceptors. nih.gov

Intermolecular Bonding: In the solid state, aromatic sulfonamides frequently form intermolecular hydrogen bonds. nih.gov These interactions can lead to the formation of specific packing patterns, such as dimers or chain-like structures (e.g., zigzag or helical patterns), which influence the crystal lattice. nih.gov

Intramolecular Bonding and Conformation: The presence of ortho-substituents can lead to the formation of intramolecular hydrogen bonds (IHBs). mdpi.com For instance, an IHB can form between a hydrogen atom of an ortho-amino group and an oxygen atom of the sulfonic group. mdpi.com These interactions can significantly stabilize certain conformations of the molecule. Aromatic sulfonamides often exhibit a "synclinal" conformation, and the presence of hydrogen bonds plays a crucial role in the preferential adoption of specific spatial arrangements. nih.gov The formation of a strong intramolecular hydrogen bond can stabilize the anti-conformer of a nearby carboxyl group, increasing its relative abundance. nih.gov

While the primary focus is often on the sulfonyl chloride, the amine part of the aminosulfonyl group in derivatives of the title compound is also reactive. After the sulfonyl chloride has reacted, the resulting sulfonamide can be further modified. Studies on the closely related 3-aminobenzenesulfonamide (B1265440) derivatives demonstrate this potential.

Acylation: The amino group can be acylated using reagents like chloroacetyl chloride to form N-acylated derivatives. ju.edu.jo

Condensation Reactions: The amino group can undergo condensation with aldehydes to form Schiff bases (imines). nih.gov

Urea (B33335) and Thiourea (B124793) Formation: The amino group can react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. ju.edu.jo

| Reactant | Functionalization Reaction | Product Derivative |

|---|---|---|

| Chloroacetyl chloride | Acylation | α-chloroacetamide derivative ju.edu.jo |

| Aromatic Aldehyde | Condensation | Schiff Base (Imine) nih.gov |

| Isocyanate / Isothiocyanate | Addition | Urea / Thiourea derivative ju.edu.jo |

Elucidation of Reaction Mechanisms in Derivative Formation

The formation of derivatives from the sulfonyl chloride moiety proceeds via a bimolecular nucleophilic substitution at the sulfur atom (Sₙ-S). nih.gov Two primary mechanisms have been debated for this process:

Addition-Elimination (A-E) Mechanism: This is a stepwise pathway involving the formation of a transient, pentacoordinate sulfurane intermediate. The nucleophile first adds to the electrophilic sulfur atom, breaking the S=O pi bond and forming the intermediate, which then collapses by ejecting the leaving group (chloride) to restore the sulfonyl group and form the final product. nih.gov

Concerted Sₙ2-like Mechanism: This pathway involves a single transition state where the nucleophile attacks the sulfur atom and the leaving group departs simultaneously. mdpi.com Similar to an Sₙ2 reaction at a carbon center, this process leads to an inversion of configuration at the sulfur atom. nih.gov

Recent density functional theory (DFT) calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides suggest that the reaction proceeds synchronously through a single transition state, favoring the Sₙ2-like mechanism for this specific identity reaction. nih.govmdpi.com The choice between the A-E and Sₙ2 pathways can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.

Mechanisms of Sulfonate Ester Formation

Analogous to sulfonamide synthesis, this compound can react with alcohols or phenols to form sulfonate esters. This reaction is a standard method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. wikipedia.orgyoutube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the HCl byproduct. youtube.comyoutube.com

The mechanism is a direct nucleophilic substitution at the sulfur center. youtube.com The oxygen atom of the alcohol attacks the sulfonyl chloride's sulfur atom, displacing the chloride. A subsequent deprotonation of the resulting oxonium ion by the base yields the final sulfonate ester. youtube.com A key stereochemical feature of this reaction is the retention of configuration at the alcohol's chiral center, as the carbon-oxygen bond of the alcohol is not broken during the process. youtube.com

General Mechanism:

Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic sulfur atom.

Leaving Group Departure: The chloride ion is expelled.

Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom to give the neutral sulfonate ester.

This process is considered an Sₙ2-type reaction at the sulfur atom. youtube.com

Advanced Functionalization Reactions and Their Kinetics

Beyond the fundamental reactions, sulfonyl chlorides are intermediates in a variety of advanced transformations, including annulations and radical reactions. magtech.com.cn However, kinetic studies provide the most quantitative insight into the reactivity of these compounds.

Kinetic investigations on the solvolysis of benzenesulfonyl chloride and its derivatives, such as p-nitrobenzenesulfonyl chloride, have shown that the reactions generally proceed via an Sₙ2 mechanism. mdpi.com The rates of these reactions are sensitive to both the nucleophilicity and the ionizing power of the solvent, as described by the extended Grunwald-Winstein equation. mdpi.com

For this compound, the electron-withdrawing nature of the meta-SO₂NH₂ group is expected to increase the electrophilicity of the sulfonyl sulfur atom. This would make it more susceptible to nucleophilic attack, leading to faster reaction rates compared to unsubstituted benzenesulfonyl chloride. This effect would be analogous to, though likely less pronounced than, the effect of the p-nitro group in p-nitrobenzenesulfonyl chloride. mdpi.com Kinetic solvent isotope effect (KSIE) studies on similar sulfonyl chlorides have yielded values (e.g., kH₂O/kD₂O of 1.46) that are consistent with an Sₙ2 pathway involving significant bond formation in the transition state. mdpi.com

| Substrate | Solvent | Rate Constant (k) at 45.0 °C (s⁻¹) | Reference |

| trans-β-Styrenesulfonyl chloride | 100% Ethanol | 2.50 x 10⁻⁵ | mdpi.com |

| trans-β-Styrenesulfonyl chloride | 100% Methanol | 1.01 x 10⁻⁴ | mdpi.com |

| trans-β-Styrenesulfonyl chloride | 100% Water | 1.44 x 10⁻³ | mdpi.com |

Applications As a Versatile Synthetic Intermediate in Modern Research

Medicinal Chemistry and Drug Discovery Platforms

In the realm of medicinal chemistry, 3-(Aminosulfonyl)benzenesulfonyl chloride provides a rigid and well-defined phenyldisulfonamide core, which is instrumental in the design of novel therapeutic agents. Its ability to participate in reliable bond-forming reactions and introduce key structural motifs makes it a significant intermediate in the development of drugs and molecular probes.

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to eliminate specific proteins from cells by coopting the cell's natural waste disposal machinery, the ubiquitin-proteasome system. broadpharm.combroadpharm.com A PROTAC consists of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination and subsequent degradation of the target protein. nih.govdundee.ac.ukspringernature.com

The sulfonyl chloride group of this compound is highly reactive towards primary and secondary amines, readily forming stable sulfonamide bonds. This reaction provides a robust and efficient method for incorporating the rigid phenylsulfonamide motif into a PROTAC linker. Synthetic strategies can involve reacting the sulfonyl chloride with an amine-functionalized E3 ligase ligand or an amine-functionalized POI ligand as part of the linker assembly process. musechem.comresearchgate.net The resulting sulfonamide linkage is chemically stable and can impart specific conformational constraints on the linker, which is a key aspect of PROTAC design. researchgate.net While polyethylene (B3416737) glycol (PEG) and alkyl chains are common flexible linkers, rigid units like piperidines, piperazines, and phenyl groups are used to optimize the orientation of the bound proteins. researchgate.net The phenyl-bis-sulfonamide core derived from this starting material would serve as such a rigidifying element.

| Linker Synthesis Step | Reactants | Resulting Bond/Motif | Significance |

| Sulfonamide Formation | This compound + Amine-functionalized molecule (e.g., on POI or E3 ligand side) | Sulfonamide (-SO₂-NH-) | Creates a stable, rigid connection within the PROTAC linker. |

| Further Elongation | The free sulfonamide of the starting material can be functionalized, or other groups on the phenyl ring can be used for further reactions. | Extended Linker | Allows for systematic variation of linker length and geometry to achieve optimal degradation. nih.gov |

The recruitment of an E3 ligase is accomplished by a specific ligand moiety within the PROTAC, not by the linker itself. nih.gov The most commonly hijacked E3 ligases in PROTAC technology are Cereblon (CRBN) and the von Hippel-Lindau (VHL) protein. nih.govnih.gov Ligands for these proteins, such as derivatives of thalidomide (B1683933) for CRBN or small molecules mimicking the HIF-1α peptide for VHL, are incorporated into the PROTAC structure. nih.govfrontiersin.org

The role of the linker, and by extension the sulfonamide group derived from this compound, is to hold the E3 ligase ligand and the POI ligand at an optimal distance and orientation. This geometric arrangement is crucial for enabling the E3 ligase to effectively transfer ubiquitin to the target protein once the ternary complex is formed. nih.govbiorxiv.org The properties of the linker—its length, rigidity, and polarity—directly impact the stability and conformation of this complex, thereby determining whether degradation will occur. nih.gov The choice of attachment point on the E3 ligase ligand is also critical, and the linker must be designed to extend from a solvent-exposed region to avoid disrupting the binding interaction. researchgate.net

| E3 Ligase | Common Ligand Type | Function in PROTAC |

| Cereblon (CRBN) | Immunomodulatory imide drugs (IMiDs) like thalidomide, pomalidomide. frontiersin.orgbiorxiv.org | Binds to the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex. frontiersin.orgbiorxiv.org |

| von Hippel-Lindau (VHL) | Hydroxyproline-containing peptides or small-molecule mimetics. musechem.comnih.gov | Binds to the VHL substrate recognition subunit of the CUL2-RBX1-ElonginB/C-VHL complex. musechem.comnih.gov |

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the rate-limiting step and the primary determinant of a PROTAC's degradation efficiency. nih.govbiorxiv.org The linker is a key modulator of this process. An optimally designed linker can induce favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances the stability of the ternary complex. nih.gov

Incorporating a rigid structural element like the phenyl-bis-sulfonamide core from this compound can have a profound influence on ternary complex formation. researchgate.net By restricting the conformational flexibility of the PROTAC, such a linker can reduce the entropic penalty of forming the complex and pre-organize the two ligands for optimal binding. This can lead to a more stable ternary complex and, consequently, more efficient ubiquitination and degradation of the target protein. biorxiv.orgnih.gov Conversely, an improperly designed rigid linker can create steric clashes or unfavorable geometries, hindering complex formation and abolishing degradation activity. Therefore, the structural characteristics endowed by this building block are a critical design parameter in optimizing PROTAC efficacy.

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of FDA-approved drugs with a wide range of therapeutic applications. nih.govresearchgate.net Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form strong hydrogen bonds with biological targets like enzyme active sites. nih.gov

This compound is an exemplary starting material for generating libraries of novel sulfonamide-based drug candidates. The reactive sulfonyl chloride can be coupled with a diverse array of amines, while the existing sulfonamide group can be a key pharmacophoric element or a point for further modification. This dual functionality allows for the rapid synthesis of compounds with significant structural diversity. researchgate.net

Research has shown that sulfonamide-containing molecules exhibit a broad spectrum of biological activities. nih.govnih.gov The development of novel benzenesulfonamides continues to be an active area of research, with recent studies demonstrating their potential as potent inhibitors of therapeutic targets like β-catenin in colorectal cancer. nih.gov The core structure provided by this compound is directly applicable to the synthesis of such targeted agents.

| Therapeutic Area | Examples of Biological Activity of Sulfonamides | Reference |

| Oncology | Anticancer, Carbonic anhydrase inhibition, β-Catenin inhibition | nih.govresearchgate.netnih.gov |

| Infectious Diseases | Antibacterial, Antiviral, Antifungal, Antiprotozoal | nih.govnih.gov |

| Inflammatory Diseases | Anti-inflammatory, Cyclooxygenase-2 (COX-2) inhibition | nih.govnih.gov |

| Other | Cardiovascular disorders, Ocular diseases, Alzheimer's disease | nih.govnih.gov |

Chemical Probes and Tools for Biological Systems

The selective labeling of proteins with fluorescent dyes or other tags is essential for visualizing and understanding their function in living systems. rsc.org Sulfonyl chlorides are one of the major classes of reactive reagents used to label the primary amine groups found on proteins, such as the side chain of lysine (B10760008) residues. thermofisher.com

The sulfonyl chloride group of this compound reacts with protein amines to form a highly stable sulfonamide bond. thermofisher.com This covalent linkage makes it a robust tool for creating bioconjugates used in applications like immunochemistry and cell tracing. thermofisher.com This reactivity allows it to function as a bifunctional linker; after conjugation to a protein via the sulfonyl chloride, the remaining aminosulfonyl group can be used for further chemical modifications or to influence the properties of the labeled protein. This strategy is part of a broader field of hybrid tagging approaches that combine the precision of synthetic chemistry with the specific targeting of genetics to study biological processes with high resolution. nih.gov

Material Science and Polymer Chemistry

Synthesis of Functionalized Polymeric Materials

In polymer science, there is a growing need for materials with specific functionalities for applications ranging from drug delivery to advanced adsorbents. Bifunctional molecules like this compound are valuable for creating such functionalized polymers.

One approach involves using reactive molecules to terminate a polymerization reaction, thereby installing a functional end-group onto the polymer chain. For instance, acyl chlorides have been used to efficiently terminate living ring-opening polymerizations to create polymers with reactive end-groups. mdpi.com By analogy, the sulfonyl chloride group could potentially serve a similar role as a terminating agent, introducing the aminosulfonylphenyl group at the chain end.

A second major strategy is the post-polymerization functionalization of an existing polymer backbone. mdpi.comsciengine.com For example, macroporous chloromethylated styrene-divinylbenzene copolymers have been functionalized with aminobenzoic groups to create new polymeric adsorbents for removing pollutants from water. mdpi.com this compound could be used in similar functionalization reactions. Depending on the reactive sites available on a base polymer, either the sulfonyl chloride or the aminosulfonyl group could be used to covalently attach the molecule, thus introducing new chemical properties and functionalities to the bulk material.

Incorporation into Advanced Organic Materials with Specific Properties

This compound is a bifunctional aromatic compound that holds significant potential as a monomer for the synthesis of advanced functional polymers. Its structure is unique, featuring two distinct sulfonyl-based functional groups: a highly reactive sulfonyl chloride (-SO₂Cl) and a stable aminosulfonyl (-SO₂NH₂) group. This dual functionality allows it to be incorporated into polymer chains, creating materials with tailored properties for specialized applications. The primary route for this is through polycondensation reactions, where the sulfonyl chloride group reacts with nucleophiles (such as aromatic diamines) to form a polymer backbone, leaving the aminosulfonyl group as a pendant moiety that imparts specific characteristics to the final material.

The primary application in this domain is the creation of functional aromatic polyamides, often referred to as aramids. Wholly aromatic polyamides are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.netmdpi.com However, their rigid structure often leads to poor solubility and high processing temperatures, which can limit their applications. researchgate.net A key strategy to overcome these limitations is the introduction of flexible linkages or bulky pendant groups into the polymer backbone. The incorporation of sulfone (SO₂) groups, for instance, has been shown to enhance the processability of aromatic polyamides by improving solubility in organic solvents without significantly compromising their high thermal stability. researchgate.netmdpi.com

By using this compound as a monomer in conjunction with aromatic diamines, novel polyamides can be synthesized. In this reaction, the sulfonyl chloride end of the molecule readily undergoes condensation with the amine groups of the co-monomer to form a sulfonamide linkage (-SO₂-NH-), building up the polymer chain. The resulting polymer features a robust aromatic backbone with regularly spaced pendant aminosulfonyl (-SO₂NH₂) groups.

These pendant groups are crucial as they introduce specific functionalities that can be exploited for advanced applications:

Enhanced Solubility and Processability: The polar aminosulfonyl groups can increase intermolecular hydrogen bonding and interaction with polar aprotic solvents, potentially improving the solubility and processability of the otherwise rigid aramid backbone.

Ion-Exchange and Chelation Properties: The aminosulfonyl group is structurally similar to the sulfonic acid groups used in ion-exchange resins. Research on a sulfonated all-aromatic polyamide, poly(2,2′-disulfonyl-4,4′-benzidine isophthalamide) (PBDI), has demonstrated its effectiveness in capturing heavy metal ions like Pb(II) from water. nih.gov The sulfonate groups in PBDI were identified as the primary binding sites for the metal ions. nih.gov Similarly, polyamides containing pendant aminosulfonyl groups derived from this compound could be designed for heavy metal sequestration or as specialized separation membranes.

Tailored Membrane Properties: In the field of separation science, thin-film composite membranes made from polyamides are critical for processes like reverse osmosis and nanofiltration. researchgate.net The properties of these membranes, such as water flux and salt rejection, are highly dependent on the chemistry of the monomers used. Studies have shown that incorporating sulfonated monomers into the polyamide active layer can increase the hydrophilicity of the membrane surface, leading to higher water permeability. researchgate.net The use of this compound as a monomer could therefore enable the fabrication of membranes with tailored transport properties for specific filtration tasks.

The synthesis of these functional polymers is typically achieved through low-temperature solution polycondensation, reacting the sulfonyl chloride monomer with a diamine in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). mdpi.comscielo.br

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62646-47-3 | researchgate.netmdpi.com |

| Molecular Formula | C₆H₆ClNO₄S₂ | researchgate.netmdpi.com |

| Molecular Weight | 255.7 g/mol | researchgate.netmdpi.com |

| Physical State | Solid | |

| Flash Point | 148 °C | researchgate.net |

| Purity | ≥97% | mdpi.com |

Table 2: Research Findings on Sulfone-Containing Aromatic Polyamides

| Monomer(s) Used | Resulting Polymer Type | Key Properties and Findings | Reference |

|---|---|---|---|

| 4,4′-[sulfonyl bis(p-benzoyl)(p-phenyleneoxy)]dibenzoic acid + various aromatic diamines | Poly(ether ketone sulfone)amide | High thermal stability (10% weight loss > 440°C). Soluble in aprotic solvents. The sulfone group improves processability. | researchgate.net |

| 4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzene (B151609) + isophthaloyl/terephthaloyl chloride | Aromatic Polyamide with Sulfone Linkage | Good thermal stability (Tg = 237–254 °C). Improved solubility due to the bulky sulfone-containing group. | mdpi.com |

| 2,2′-disulfonyl-4,4′-benzidine isophthalamide (B1672271) (PBDI) | Sulfonated Aromatic Polyamide | Water-soluble. High capacity for Pb(II) removal from water (410 mg/g). Sulfonate groups are the primary binding sites. | nih.gov |

| m-phenylenediamine + trimesoyl chloride + disulfonated diamine (S-BAPS) | Sulfonated Polyamide Composite Membrane | Low NaCl rejection but higher water permeate flux compared to non-sulfonated equivalent. Sulfonic groups increase water passage. | researchgate.net |

Computational and Theoretical Studies of 3 Aminosulfonyl Benzenesulfonyl Chloride and Its Derivatives

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are instrumental in understanding how derivatives of 3-(Aminosulfonyl)benzenesulfonyl chloride, particularly those with therapeutic potential, interact with biological targets such as enzymes. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.

Research on various sulfonamide derivatives has demonstrated the utility of molecular docking in identifying key interactions that govern binding affinity. For instance, in studies of sulfonamides as carbonic anhydrase inhibitors, docking simulations have been used to elucidate the binding modes within the enzyme's active site. nih.govnih.gov These studies often reveal crucial hydrogen bonds and van der Waals interactions between the sulfonamide moiety and amino acid residues of the protein. magtech.com.cn

In a typical molecular docking study involving a derivative of this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov Using software such as Molecular Operating Environment (MOE) or AutoDock, the sulfonamide derivative is then "docked" into the active site of the protein. nih.govnih.gov The software calculates various possible binding poses and scores them based on a scoring function, which estimates the binding free energy. Lower binding energy scores generally indicate a more stable and favorable interaction. nih.govresearchgate.net

For example, docking studies on N-substituted sulfonamides have shown binding affinities ranging from -6.8 to -8.2 kcal/mol for certain biological targets. nih.gov These values are often compared to a standard or known inhibitor to gauge the potential efficacy of the new derivatives. nih.govnih.gov The results of these simulations can guide the rational design of more potent and selective inhibitors by suggesting modifications to the molecular structure that would enhance binding.

Table 1: Representative Binding Affinities of Sulfonamide Derivatives from Molecular Docking Studies

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-Aryl Sulfonamide Derivative | E. coli DNA gyrase | -6.37 | researchgate.net |

| Thiazole-based Sulfonamide (M3) | Carbonic Anhydrase | Higher S-score than Acetazolamide | nih.gov |

| Thiazole-based Sulfonamide (M4) | Carbonic Anhydrase | Higher S-score than Acetazolamide | nih.gov |

| N-Substituted Sulfonamide | 1AZM | -6.8 to -8.2 | nih.gov |

| Acetazolamide (Reference) | 1AZM | -5.25 | nih.gov |

| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide (4c) | 4PYP (Breast Cancer Cell Line) | Potent Anticancer Effects | nih.gov |

| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide (4e) | 4PYP (Breast Cancer Cell Line) | Potent Anticancer Effects | nih.gov |

Note: The binding affinities are presented as reported in the respective studies and may be based on different scoring functions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic electronic properties of molecules like this compound. nih.govresearchgate.net These methods can accurately predict molecular geometries, charge distributions, and frontier molecular orbital energies (HOMO and LUMO), which are fundamental to a molecule's reactivity. nih.gov

DFT calculations at the B3LYP/6-311++G(d,p) level of theory, for example, have been successfully used to complement experimental data for novel N-aryl substituted benzenesulfonamides. researchgate.net Such calculations can provide optimized molecular structures and predict spectroscopic data that align well with experimental findings from NMR and IR spectroscopy. researchgate.netnih.gov

The analysis of frontier molecular orbitals is particularly insightful. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the sulfonyl chloride group is a strong electron-withdrawing group, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This is a key factor in its reactivity with amines and alcohols to form sulfonamides and sulfonate esters, respectively. wikipedia.orglibretexts.org

Table 2: Representative Quantum Chemical Descriptors for Sulfonamide Derivatives

| Parameter | Description | Typical Application | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability | nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Identifies electrophilic and nucleophilic sites | nih.gov |

| Fukui Indices | Descriptor of regioselectivity | Predicts the most likely sites for nucleophilic or electrophilic attack | researchgate.net |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides the means to explore the mechanisms of chemical reactions, including the formation of derivatives from this compound. By calculating the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states.

The reaction of benzenesulfonyl chlorides with primary and secondary amines to form sulfonamides is a well-established synthetic method. libretexts.orgresearchgate.net Theoretical studies can model this reaction to determine the energetics of each step. For example, computational methods can be used to calculate the activation energy required to reach the transition state, providing insights into the reaction kinetics.

A theoretical study on the reaction of chlorocarbonylsulfenyl chloride with benzamide (B126) utilized DFT to examine the cycloaddition processes. researchgate.net This type of approach can be applied to the reactions of this compound to understand the regioselectivity and stereoselectivity of its reactions. By determining the structures and energies of the transition states, researchers can predict which products are kinetically favored. researchgate.net

For instance, in the reaction with an amine, the initial step is the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride group. Computational modeling can visualize this process, showing the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to yield the final sulfonamide product.

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. youtube.com In silico SAR methods use computational models to predict the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

For sulfonamide derivatives, SAR studies have identified key structural features that are essential for their biological activity. For example, the sulfanilamide (B372717) skeleton is often considered the minimum structural requirement for antibacterial activity. youtube.com The relative positions of the amino and sulfonyl groups on the benzene (B151609) ring are critical, with the para-position being crucial for certain activities. youtube.com

Computational SAR models can be developed by analyzing a dataset of compounds with known activities. These models can be either quantitative (QSAR), which relate biological activity to physicochemical properties or molecular descriptors, or qualitative, which identify essential structural features.

In the context of this compound derivatives, in silico SAR could be used to predict how different substituents on the amino group or the benzene ring would affect their potential therapeutic properties. For example, by systematically modifying the structure in silico and calculating relevant descriptors (e.g., lipophilicity, electronic properties, steric parameters), it is possible to build a predictive model for a specific biological endpoint, such as inhibitory activity against a particular enzyme. The insights gained from such models can accelerate the discovery of new lead compounds with improved efficacy and selectivity. researchgate.net

Advanced Analytical Characterization in Research Investigations

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry, FTIR)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as ¹H NMR, ¹³C NMR, and various 2D experiments (COSY, HMBC, HSQC), are critical for confirming the precise arrangement of atoms and the connectivity within the 3-(Aminosulfonyl)benzenesulfonyl chloride molecule. However, specific, publicly accessible NMR spectral data and detailed research findings for this compound are currently unavailable. One supplier explicitly notes that analytical NMR data was not found for the compound. biosynth.com

High-Resolution Mass Spectrometry (HRMS): HRMS is the gold standard for determining the exact mass of a molecule, which in turn confirms its elemental composition. While the molecular weight is established at 255.70 g/mol , detailed experimental HRMS studies or mass spectrometry fragmentation patterns for this compound are not described in available research literature. chemscene.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the sulfonyl chloride (-SO₂Cl), sulfonamide (-SO₂NH₂), and benzene (B151609) ring groups. Specific peaks would include S=O stretching vibrations, N-H stretching of the primary amine, and C-H and C=C vibrations of the aromatic ring. Despite the theoretical expectations, detailed and interpreted FTIR spectra from research investigations are not readily found in the public domain.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., LC-MS, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for separating, identifying, and quantifying compounds. It is particularly suitable for analyzing non-volatile compounds like this compound. A reverse-phase HPLC method would likely be employed to assess purity, coupled with a mass spectrometer for confirmation of the molecular weight of the main component and any impurities. However, specific LC-MS methods or research applications detailing the analysis of this compound have not been located in published literature.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is typically used for volatile and thermally stable compounds. Given the melting point of 155-157 °C for this compound, its analysis by GC-MS might require derivatization to increase volatility and thermal stability. sigmaaldrich.com There are no specific GC-MS analytical procedures or research findings reported for the direct analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. For this compound, which exists as a powder at room temperature, this technique could offer unambiguous confirmation of its structure and isomeric form. sigmaaldrich.com A search of crystallographic databases reveals no published crystal structure for this specific compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (such as carbon, hydrogen, nitrogen, and sulfur) in a compound. The results are used to validate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The established molecular formula for this compound is C₆H₆ClNO₄S₂. biosynth.comchemscene.com Commercial suppliers report purities of 97% or higher, which is confirmed through analytical methods, though specific elemental analysis reports are not provided in publicly available literature. calpaclab.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Future Directions and Emerging Research Opportunities

Exploration of Unconventional Synthetic Routes

The traditional methods for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are often effective but can be limited by harsh reaction conditions and the generation of significant waste. The future of synthesizing derivatives from 3-(aminosulfonyl)benzenesulfonyl chloride lies in the adoption of more efficient, safer, and environmentally benign methodologies.

One of the most promising of these is flow chemistry . This technique, which involves performing reactions in a continuous stream rather than a batch, offers numerous advantages for the synthesis of sulfonamide libraries. acs.org It allows for rapid reaction optimization, improved safety when dealing with hazardous reagents, and easier scalability. acs.orggoogle.com Research has demonstrated the successful use of flow reactors for the efficient and eco-friendly preparation of primary, secondary, and tertiary sulfonamides, minimizing waste and employing greener media. acs.org Automated flow-through systems have also been developed for the production of secondary sulfonamides, enabling the rapid generation of compound libraries with high purity. acs.orgnih.gov

Another area of innovation is the use of novel reagents to circumvent the challenges associated with traditional precursors. For instance, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is emerging as a stable, solid surrogate for gaseous sulfur dioxide in the synthesis of sulfonyl chlorides from anilines via Sandmeyer-type reactions. organic-chemistry.orgresearchgate.net This approach is compatible with a wide range of functional groups and can be performed in aqueous conditions, offering a safer and more practical alternative. researchgate.net

Photocatalysis represents another frontier, offering mild and selective methods for chemical transformations. Recent studies have shown the potential of heterogeneous photocatalysts, such as potassium poly(heptazine imide), to mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature. acs.org This transition metal-free approach is highly tolerant of various functional groups, making it suitable for complex molecule synthesis. acs.org

Furthermore, electrochemical methods are being explored for the direct oxidative coupling of thiols and amines to form sulfonamides. acs.org This approach is environmentally friendly as it is driven by electricity, avoids the need for sacrificial reagents, and produces hydrogen as a benign byproduct. acs.org

Finally, click chemistry , particularly the sulfo-click reaction between sulfonyl azides and thioacids to form N-acylsulfonamides, offers a highly efficient and specific route to new sulfonamide derivatives. digitellinc.comthieme-connect.com This method is rapid, often quantitative, and proceeds under mild conditions, making it ideal for the synthesis of biologically relevant molecules. thieme-connect.com

Table 1: Unconventional Synthetic Routes for Sulfonamide Derivatives

| Synthetic Method | Key Features | Potential Advantages |

|---|---|---|

| Flow Chemistry | Continuous stream processing, use of meso-reactors. acs.org | Enhanced safety, scalability, waste minimization, rapid optimization. acs.orggoogle.com |

| DABSO as SO₂ Surrogate | Solid, stable SO₂ source for Sandmeyer-type reactions. organic-chemistry.orgresearchgate.net | Improved handling safety, broader substrate scope, aqueous compatibility. researchgate.net |

| Photocatalysis | Use of light-absorbing catalysts (e.g., carbon nitrides) to drive reactions. acs.org | Mild reaction conditions, high functional group tolerance, use of renewable energy. acs.org |

| Electrochemical Synthesis | Direct oxidative coupling of thiols and amines using electricity. acs.org | Environmentally benign, no sacrificial reagents, formation of H₂ as byproduct. acs.org |

| Sulfo-Click Chemistry | Bio-orthogonal reaction between sulfonyl azides and thioacids. digitellinc.comthieme-connect.com | High efficiency and specificity, rapid reaction times, mild conditions. digitellinc.comthieme-connect.com |

Novel Applications in Emerging Fields of Chemical Biology and Diagnostics

Derivatives of this compound are poised to make significant contributions to the fields of chemical biology and diagnostics, primarily through the development of sophisticated molecular probes. The sulfonamide functional group can be incorporated into fluorescent molecules to create sensors for a variety of biological targets.

Recent research has focused on the synthesis of sulfonamide-based fluorescent probes for the detection of metal ions. For example, probes have been designed that exhibit a selective "off-on" fluorescent response to gallium (Ga³⁺) and aluminum (Al³⁺) ions in aqueous solutions. nih.gov These sensors can achieve ultra-high sensitivity, with limits of detection in the nanomolar range, making them valuable tools for environmental monitoring and biological research. nih.gov

Another exciting application is in the development of tumor-targeting fluorescent probes for cancer diagnostics. nih.gov Sulfonamide derivatives can be designed to selectively accumulate in tumor cells, which often overexpress certain enzymes like carbonic anhydrase IX. researchgate.net By conjugating a sulfonamide targeting group with a fluorescent dye, such as a naphthalimide, researchers can create probes that enable clear visualization of tumor tissues. nih.govresearchgate.net These probes have shown high uptake by cancer cells and low cytotoxicity, highlighting their potential for non-invasive in vivo imaging. nih.gov

The concept of bioorthogonally activated "smart" probes is also gaining traction. nih.gov These probes are designed to be non-fluorescent until they undergo a specific "click" reaction within a biological system. This activation strategy minimizes background fluorescence and eliminates the need for washing steps, which is a significant advantage in cellular imaging. nih.gov Sulfonamide-bearing molecules can be designed to participate in these reactions, opening up new possibilities for real-time monitoring of biological processes. nih.gov

Table 2: Applications of Sulfonamide Derivatives in Chemical Biology and Diagnostics

| Application Area | Example | Mechanism of Action |

|---|---|---|

| Metal Ion Detection | Fluorescent probes for Ga³⁺/Al³⁺. nih.gov | Selective binding to metal ions induces a change in fluorescence ("off-on" switch). nih.gov |

| Tumor Imaging | Sulfonamide-naphthalimide conjugates. nih.gov | Targeting of tumor-associated enzymes (e.g., carbonic anhydrase IX) leads to probe accumulation and fluorescence in cancer cells. nih.govresearchgate.net |

| Smart Probes | Bioorthogonally activated fluorescent probes. nih.gov | A click reaction within the biological environment activates the fluorescence of the probe. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs derived from this compound. These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their design, thereby accelerating the entire drug discovery pipeline. researchgate.netnih.govmdpi.com

De novo drug design is another area where AI is making a significant impact. researchgate.netmdpi.com Generative models can design entirely new molecules with desired properties, such as high potency and selectivity, while also optimizing for characteristics like solubility and metabolic stability. mdpi.com This allows for the exploration of novel chemical space beyond existing compound libraries.

Furthermore, AI and ML are crucial for predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. researchgate.net By identifying potential liabilities early in the discovery process, these models can help to reduce the high attrition rates of drug candidates in later stages of development. nih.gov For example, a random forest approach has been used to predict the properties of sulfonamides with greater accuracy than traditional simulation methods. nih.gov

Table 3: Role of AI and Machine Learning in Sulfonamide Drug Discovery

| Application | Description | Impact |

|---|---|---|

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. researchgate.netmdpi.com | Reduces time and cost of initial screening; focuses resources on promising candidates. nih.gov |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. researchgate.netmdpi.com | Expands accessible chemical space; optimizes for multiple parameters simultaneously. mdpi.com |

| ADMET Prediction | ML models predict absorption, distribution, metabolism, excretion, and toxicity. researchgate.net | Early identification of potential liabilities; reduces late-stage attrition of drug candidates. nih.gov |

| Target Identification | Analysis of large biological datasets to identify and validate new drug targets. mdpi.com | Accelerates the initial stages of drug discovery programs. nih.gov |

Development of Derivatization Strategies for Enhanced Bioavailability and Selectivity

A key challenge in drug development is ensuring that a potent molecule can reach its target in the body in sufficient concentrations and without causing off-target effects. For compounds derived from this compound, the development of sophisticated derivatization strategies is crucial for enhancing bioavailability and selectivity.

One of the most effective approaches for improving bioavailability is the use of prodrugs . nih.gov A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This strategy can be used to overcome issues such as poor water solubility. nih.gov For example, the sulfonamide group itself can be used to create prodrugs of other molecules, significantly improving their solubility for parenteral administration. nih.gov Prodrugs of sulfonamides have also been developed using azo linkages, which are designed to be cleaved by azoreductase enzymes in the colon, allowing for targeted drug delivery. More complex, two-stage release mechanisms are also being designed for sulfonamide prodrugs to ensure stable and sustained release of the active drug. nih.govacs.org

Derivatization to enhance selectivity is another critical area of research. Many sulfonamide-based drugs achieve their therapeutic effect by inhibiting specific enzymes. However, to avoid side effects, it is often necessary to design molecules that are highly selective for the target enzyme over other related enzymes. Click chemistry has emerged as a powerful tool for this purpose. nih.govnih.gov By using a "click tailing" approach, where different chemical fragments are "clicked" onto a core sulfonamide scaffold, researchers can rapidly generate a library of derivatives and screen them for selectivity. nih.gov This strategy has been successfully used to develop highly selective inhibitors of specific carbonic anhydrase isoforms, which are important targets for antiglaucoma drugs. nih.govnih.gov

Increasing the lipophilicity of a molecule through derivatization is another strategy to improve its ability to cross cell membranes and reach its intracellular target. researchgate.net The addition of imine functional groups, for instance, has been shown to increase the cellular penetration of sulfonamide derivatives. researchgate.net

Table 4: Derivatization Strategies for Sulfonamide-Based Drugs

| Strategy | Goal | Example Approach |

|---|---|---|

| Prodrugs | Improve solubility, stability, and targeted delivery. nih.govmdpi.com | Azo-linked sulfonamides for colon-specific release; two-stage release systems for sustained delivery. nih.govacs.org |

| Click Tailing | Enhance selectivity for a specific biological target. nih.gov | Attaching various chemical moieties to a sulfonamide core via click chemistry to tune binding affinity for different enzyme isoforms. nih.govnih.gov |

| Lipophilicity Modification | Increase cellular penetration and bioavailability. researchgate.net | Introduction of functional groups like imines to the sulfonamide structure. researchgate.net |

| Late-Stage Functionalization | Diversify lead compounds to improve properties. nih.gov | Converting a primary sulfonamide into a sulfonyl chloride to allow for coupling with a wide range of nucleophiles. nih.gov |

Q & A

Basic: What are the critical safety protocols for handling 3-(Aminosulfonyl)benzenesulfonyl chloride in laboratory settings?

Answer:

this compound is classified under GHS Category 1 for skin corrosion/irritation and severe eye damage. Key protocols include:

- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent direct contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, as the compound may release hazardous decomposition products (e.g., sulfur oxides) under heat .

- Emergency Response : For skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, irrigate with water for 20 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizers and light to prevent decomposition .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

The synthesis typically involves sulfonation and chlorination steps:

- Step 1 : Sulfonation of benzene derivatives using chlorosulfonic acid to introduce the sulfonyl chloride group .

- Step 2 : Aminosulfonyl group introduction via nucleophilic substitution with ammonia or amine derivatives under basic conditions (e.g., pyridine) to neutralize HCl byproducts .

- Optimization : Reaction temperatures are maintained below 50°C to prevent side reactions, and inert atmospheres (N₂) are used to avoid moisture .

Advanced: How can researchers resolve contradictions in reported toxicity data for sulfonyl chloride derivatives?

Answer:

Discrepancies in toxicity data (e.g., LD₅₀ variations in Daphnia magna) may arise from:

- Purity Differences : Impurities like unreacted chlorosulfonic acid can amplify toxicity. Validate compound purity via HPLC or NMR before testing .

- Test Conditions : Variability in exposure time, concentration, or solvent (e.g., DMSO vs. water) affects results. Standardize protocols using OECD guidelines .

- Model Organism Sensitivity : Cross-validate findings in multiple species (e.g., zebrafish embryos and D. magna) to assess ecological relevance .

Advanced: What analytical techniques are optimal for characterizing this compound and its reaction intermediates?

Answer:

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify residual starting materials .

- Structural Confirmation :

- Thermal Stability : TGA/DSC to assess decomposition thresholds (>150°C may release SO₂) .

Basic: How should waste containing this compound be disposed of safely?

Answer:

- Neutralization : Hydrolyze residual compound with ice-cold sodium bicarbonate (NaHCO₃) to convert sulfonyl chloride to non-reactive sulfonate .

- Waste Segregation : Collect neutralized solutions in designated containers for halogenated organic waste. Incineration in EPA-approved facilities is recommended .

- Documentation : Maintain logs of disposal volumes and methods to comply with REACH and TSCA regulations .

Advanced: What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Stepwise Monitoring : Use LC-MS to track intermediate formation (e.g., benzenesulfonamide) and adjust stoichiometry .

- Catalyst Optimization : Employ Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency, but avoid excess to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility, while moisture-free conditions prevent hydrolysis .

Advanced: How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

Answer:

The electron-withdrawing sulfonyl chloride group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Key factors:

- Meta-Directing Effects : The aminosulfonyl group directs incoming nucleophiles (e.g., amines) to the meta position, enabling regioselective functionalization .

- Leaving Group Ability : The chloride in sulfonyl chloride is a superior leaving group compared to fluoride or methyl sulfonate, facilitating faster SN₂ reactions .

- Computational Modeling : DFT studies predict charge distribution at reactive sites, aiding in rational design of derivatives .

Basic: What are the key differences in biological activity between this compound and its structural analogs?

Answer:

Advanced: How can researchers mitigate hydrolysis of this compound during storage?

Answer:

- Desiccants : Store under anhydrous conditions with molecular sieves (3Å) to absorb moisture .

- Light Protection : Use amber glass vials to prevent photolytic decomposition, which accelerates hydrolysis .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to determine shelf-life and optimal storage intervals .

Advanced: What mechanistic insights guide the use of this compound in covalent enzyme inhibition?

Answer:

The compound acts as an electrophilic warhead, targeting nucleophilic residues (e.g., cysteine or serine) in enzyme active sites:

- Kinetic Studies : Measure inactivation rates (kₐᵢ/Kᵢ) to quantify inhibitor potency .

- Crystallography : X-ray structures of inhibitor-enzyme complexes reveal binding modes (e.g., covalent adduct formation) .

- Selectivity Optimization : Modify substituents to reduce off-target effects (e.g., adding methyl groups to enhance steric hindrance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.